- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246
Cas no 915948-98-0 (azetidin-1-yl-(5-chloropyrazin-2-yl)methanone)
L'azetidin-1-yl-(5-chloropyrazin-2-yl)méthanone est un composé hétérocyclique présentant une structure moléculaire unique, combinant un noyau azétidine avec un groupe pyrazine chloré. Ce produit se distingue par sa réactivité élevée, notamment dans les réactions de couplage et de fonctionnalisation, ce qui en fait un intermédiaire précieux en synthèse organique. Sa stabilité relative et sa solubilité modérée dans les solvants polaires facilitent son utilisation dans divers protocoles chimiques. Le groupe chloré en position 5 de la pyrazine offre un site réactionnel supplémentaire pour des modifications ultérieures, élargissant ainsi ses applications potentielles dans le développement de principes actifs pharmaceutiques ou d'agrochimie. Sa pureté élevée et sa caractérisation bien documentée en font un choix fiable pour la recherche en chimie médicinale.
915948-98-0 structure
Product Name:azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
Numéro CAS:915948-98-0
Le MF:C8H8ClN3O
Mégawatts:197.621620178223
MDL:MFCD26394902
CID:786935
Update Time:2025-06-20
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Propriétés chimiques et physiques
Nom et identifiant
-
- Methanone, 1-azetidinyl(5-chloro-2-pyrazinyl)-
- 2-(azetidin-1-ylcarbonyl)-5-chloropyrazine
- azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
- 1-Azetidinyl(5-chloro-2-pyrazinyl)methanone (ACI)
- 5-[(Azetidin-1-yl)carbonyl]-2-chloropyrazine
- Azetidin-1-yl(5-chloropyrazin-2-yl)methanone
-
- MDL: MFCD26394902
- Piscine à noyau: 1S/C8H8ClN3O/c9-7-5-10-6(4-11-7)8(13)12-2-1-3-12/h4-5H,1-3H2
- La clé Inchi: WIFSSWYPPHSSIV-UHFFFAOYSA-N
- Sourire: O=C(N1CCC1)C1C=NC(Cl)=CN=1
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 2
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099001633-1g |
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 95% | 1g |
$721.14 | 2023-08-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-1 G |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 97% | 1g |
¥ 4,290.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-5 G |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 97% | 5g |
¥ 12,870.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-10 G |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 97% | 10g |
¥ 21,450.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-25 G |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 97% | 25g |
¥ 42,900.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-50 G |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 97% | 50g |
¥ 68,640.00 | 2021-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150231-100mg |
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 98% | 100mg |
¥1549.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150231-250mg |
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 98% | 250mg |
¥2650.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150231-1g |
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 98% | 1g |
¥5302.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150231-5g |
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 98% | 5g |
¥8067.00 | 2024-04-25 |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
1.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
1.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Lithium chloride Solvents: Dimethylformamide , Acetonitrile ; 5 h, rt → 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2 h, rt
2.2 Reagents: Triethylamine Solvents: Dichloromethane ; 72 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2 h, rt
2.2 Reagents: Triethylamine Solvents: Dichloromethane ; 72 h, rt
Référence
- Property based optimisation of glucokinase activators - discovery of the phase IIb clinical candidate AZD1656, MedChemComm, 2012, 3(9), 1077-1081
Méthode de production 3
Conditions de réaction
1.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Référence
- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, rt; 30 min, 30 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ; < 10 °C; 6 h, 100 °C; 100 °C → 60 °C
2.2 Solvents: Water ; 60 °C → 10 °C
2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2
3.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C
3.2 Reagents: Sodium hydroxide Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
4.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
5.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
5.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ; < 10 °C; 6 h, 100 °C; 100 °C → 60 °C
2.2 Solvents: Water ; 60 °C → 10 °C
2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2
3.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C
3.2 Reagents: Sodium hydroxide Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
4.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
5.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
5.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Référence
- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246
Méthode de production 5
Conditions de réaction
1.1 Catalysts: Tetrabutylammonium chloride Solvents: Toluene ; rt → 73 °C
1.2 Reagents: Thionyl chloride ; 60 min, 73 °C; 4 h, 73 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
1.2 Reagents: Thionyl chloride ; 60 min, 73 °C; 4 h, 73 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Référence
- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
2.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
3.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
3.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
2.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
3.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
3.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Référence
- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; < 10 °C; 6 h, 100 °C; 100 °C → 60 °C
1.2 Solvents: Water ; 60 °C → 10 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2
2.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
3.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
4.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
4.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
1.2 Solvents: Water ; 60 °C → 10 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2
2.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
3.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
4.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
4.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Référence
- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Raw materials
- Sodium 1,6-Dihydro-6-oxo-2,3-pyrazinedicarboxylate
- Methyl 5-chloropyrazine-2-carboxylate
- 5-Hydroxypyrazine-2-carboxylic acid
- 2,3-diaminobut-2-enedinitrile
- 5-chloropyrazine-2-carbonyl chloride
- 5-Chloropyrazine-2-carboxylic acid
- Azetidine hydrochloride
- 2-oxoacetic acid
- 6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Preparation Products
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:915948-98-0)azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
Numéro de commande:A946448
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 15:54
Prix ($):585.0
Courriel:sales@amadischem.com
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Littérature connexe
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:915948-98-0)azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
Pureté:99%
Quantité:1g
Prix ($):585.0